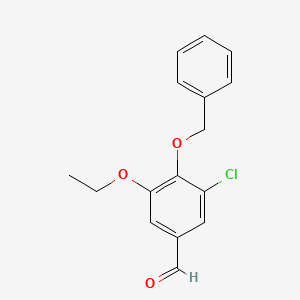
4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde
Overview
Description
4-Benzyloxy-3-methoxybenzaldehyde is used in the synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of certain amines with salicylaldehyde derivatives . Another method involves the reduction of 4-benzyloxy-3-chloronitrobenzene using stannous chloride .Molecular Structure Analysis
The molecular structure of similar compounds is often characterized by various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .Chemical Reactions Analysis
Reactions involving similar compounds include the reduction of 4-benzyloxy-3-chloronitrobenzene by either Raney Ni or Pd/C catalyzed hydrogenation .Scientific Research Applications
Anticancer Activity
The compound could potentially be used in the development of anticancer drugs . Fluorinated heterocycles, which are main components of marketed drugs, have been found to have significant anticancer activities . The presence of various electron-donating or electron-withdrawing substituents significantly affects the anticancer activities .
Antimicrobial Activity
“4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde” has been used in the synthesis of novel chalcones derivatives, which have shown promising antimicrobial activity . These derivatives were synthesized by coupling with aromatic substituted aldehyde .
Synthesis of Heterocyclic Compounds
This compound can be used in the synthesis of heterocyclic compounds . These compounds have been found to have various biological activities, including anticancer and antimicrobial activities .
Synthesis of Fluorinated Heterocycles
“4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde” could potentially be used in the synthesis of fluorinated heterocycles . These compounds have been found to have significant biological activities .
Synthesis of Chalcones Derivatives
The compound has been used in the synthesis of chalcones derivatives . These derivatives have wide applications in pharmaceutical and medicinal chemistry .
Synthesis of Neurotrophic Compounds
Although not directly related to “4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde”, similar compounds like “4-Benzyloxy-3-methoxybenzaldehyde” have been used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin . This suggests potential applications of “4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde” in the synthesis of neurotrophic compounds.
Mechanism of Action
Target of Action
Benzyloxy compounds are often used in suzuki-miyaura coupling reactions , a type of cross-coupling reaction used in organic chemistry to form carbon-carbon bonds. The target in this case would be the organoboron reagents used in the reaction .
Mode of Action
The mode of action of 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde is likely to involve its interaction with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The benzylic position of the compound, adjacent to the aromatic ring, is activated towards free radical attack , which enhances its reactivity in SN1, SN2, and E1 reactions .
Biochemical Pathways
It’s known that benzylic compounds can undergo oxidation and reduction reactions . These reactions can lead to the formation of various products, including substituted benzoic acids .
Pharmacokinetics
It’s worth noting that the compound’s benzylic position could influence its metabolic stability .
Result of Action
The result of the action of 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde is likely to depend on the specific reaction conditions and the nature of the other reactants involved. In the context of Suzuki-Miyaura coupling reactions, the compound could contribute to the formation of carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde can be influenced by various environmental factors. For instance, the presence of a catalyst and the reaction conditions (e.g., temperature, pH) can significantly affect the outcome of Suzuki-Miyaura coupling reactions .
Safety and Hazards
Future Directions
Future research directions could involve the synthesis of novel derivatives of similar compounds and their evaluation for various biological activities . Theoretical evaluations based on Lipinski’s rule of five and analysis of physicochemical properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) could also be part of future research .
properties
IUPAC Name |
3-chloro-5-ethoxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQQCEDQJFZMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244727 | |
| Record name | 3-Chloro-5-ethoxy-4-(phenylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde | |
CAS RN |
834907-52-7 | |
| Record name | 3-Chloro-5-ethoxy-4-(phenylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834907-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-ethoxy-4-(phenylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



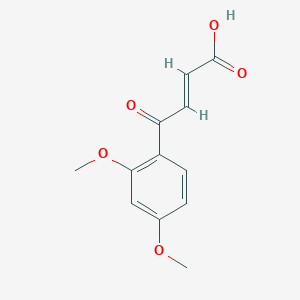
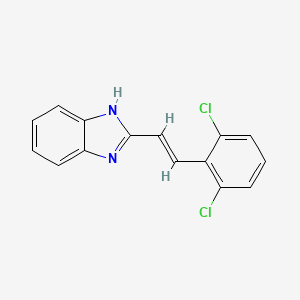
![Methyl 10-[(3E,5E)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B3038171.png)

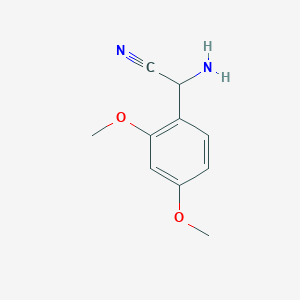
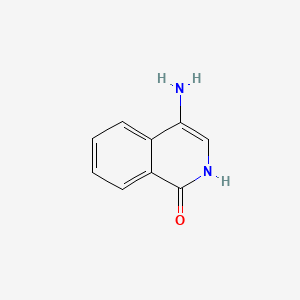

![1,3-dioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B3038181.png)

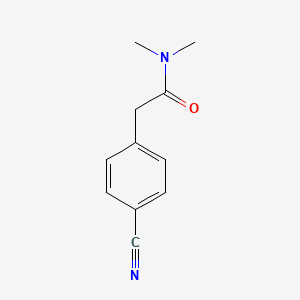

![3-Chloro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3038185.png)
![1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride](/img/structure/B3038187.png)
